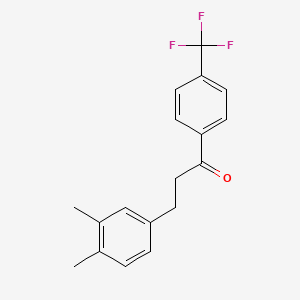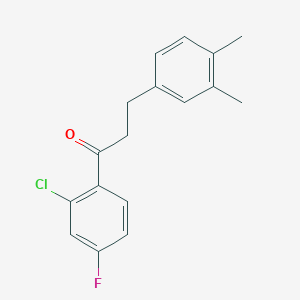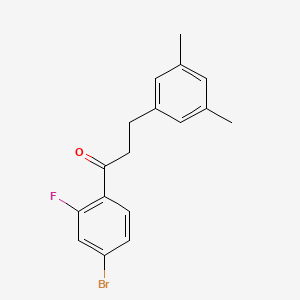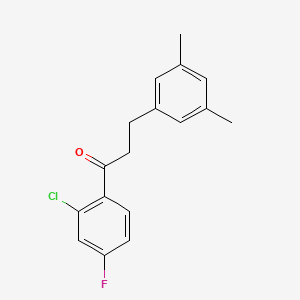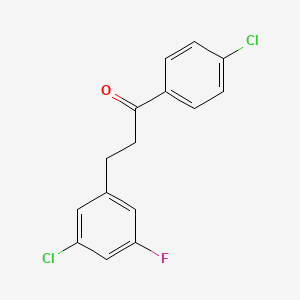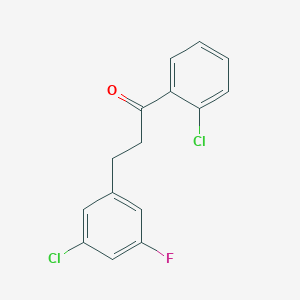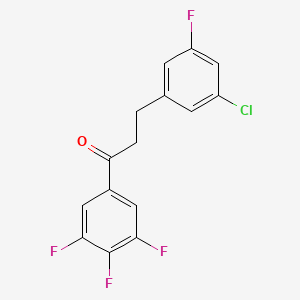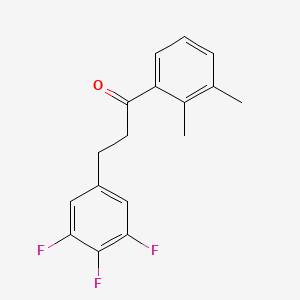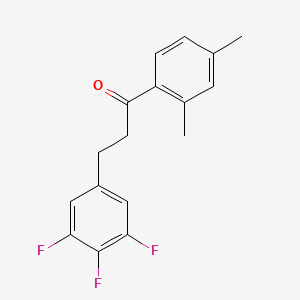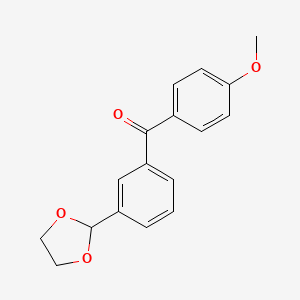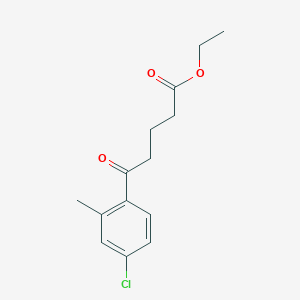
Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The compound contains several functional groups that could potentially react, including the ester group (part of the 5-oxovalerate group) and the aromatic ring (part of the 4-chloro-2-methylphenyl group) .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on similar compounds has primarily focused on their synthesis and chemical reactivity. For example, studies have explored the synthesis of complex molecules through processes such as aminolysis reactions, which involve the reaction of esters with amine compounds to produce amides and alcohols. Such reactions are significant in the production of pharmaceuticals and fine chemicals (Jansson et al., 2006). Similarly, the synthesis of ethyl 5-chloro-3-phenylindole-2-carboxylate demonstrates the application of acylation and annulation techniques in creating heterocyclic compounds, which are crucial for developing drugs with specific biological activities (Fürstner et al., 2003).
Catalysis and Organic Transformations
Further research has focused on catalysis and organic transformations, highlighting the importance of specific chemical entities in facilitating reactions that are essential for the synthesis of complex organic molecules. The development of catalytic methods for hydrogenation, leading to the formation of enantioselective compounds, showcases the role of chemical intermediates in producing pharmaceutically active molecules with high purity and specificity (Meng et al., 2008).
Biological Activities and Pharmaceutical Applications
Some studies have also explored the biological activities and potential pharmaceutical applications of related compounds. For instance, the evaluation of compounds for their analgesic and anti-inflammatory activities has led to the discovery of new therapeutic agents (Dewangan et al., 2015). This demonstrates the significance of chemical synthesis and modification in the development of drugs that can effectively manage pain and inflammation.
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-(4-chloro-2-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULVTBIKDWOOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249265 |
Source


|
| Record name | Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate | |
CAS RN |
951889-77-3 |
Source


|
| Record name | Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

